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Introduction

Inulin, a naturally occurring polysaccharide found in a wide variety of plants such as chicory,
Jerusalem artichoke, and dahlia, is a polymer of fructose units.[1][2] The enzymatic hydrolysis
of inulin using inulinase presents a promising and efficient method for the production of high-
fructose syrup (HFS).[3][4] This single-step enzymatic process is an attractive alternative to the
conventional multi-step production of HFS from starch, offering potential reductions in
complexity, time, and cost.[3] Inulinases, specifically exoinulinases, catalyze the hydrolysis of
the 3-(2,1) fructosidic bonds in inulin from the terminal end, yielding a high concentration of
fructose, often exceeding 95%. This document provides detailed application notes and
protocols for the utilization of inulinase in the production of high-fructose syrup from inulin,
targeting professionals in research and development.

Principle of the Method

The core of this application is the enzymatic conversion of inulin into its constituent
monosaccharides, primarily fructose and a smaller amount of glucose. Inulinase (EC 3.2.1.7
for endo-inulinase and EC 3.2.1.80 for exo-inulinase) is the key biocatalyst. For high-fructose
syrup production, exo-inulinases are preferred as they sequentially cleave fructose units from
the non-reducing end of the inulin molecule, leading to a high-purity fructose product. The
reaction can be carried out using free inulinase in a batch process or with immobilized
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inulinase in a continuous or repeated-batch system. Immobilization offers several advantages,
including enzyme reusability, enhanced stability, and easier separation from the product.

Data Presentation

Table 1: Microbial Sources of Inulinase and Optimal
Production Conditions

Ke
) ] Fermentation o . Inulinase
Microorganism Production o Reference
Type Activity
Parameters
Aspergillus Solid-State
) Substrate: Wheat
terreus Fermentation b 15.08 U/mL
ran
URM4658 (SSF)
Submerged ) o
) ) ) High activity
Aspergillus niger  Fermentation
reported
(SmF)
Submerged

) ) Carbon Source:
Rhizopus oryzae  Fermentation ] 496 U/mL
Chicory root

(SmF)
Submerged ) ]
Kluyveromyces ) High yields
) Fermentation -
marxianus reported
(SmF)
Aspergillus
brasiliensis
MTCC 1344

Table 2: Comparison of Free and Immobilized Inulinase
Performance in Inulin Hydrolysis
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Experimental Protocols
Protocol 1: Inulinase Immobilization on Sodium Alginate

Beads

This protocol describes the encapsulation of inulinase in sodium alginate, a common and

relatively simple immobilization technique.
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Materials:

Inulinase from Aspergillus niger (e.g., EC 232-802-3)
e Sodium alginate

o Calcium chloride (CaCl2)

« Distilled water

e Magnetic stirrer and stir bar

o Syringe with a needle or a pipette

Procedure:

» Prepare Sodium Alginate Solution: Prepare a 2% (w/v) sodium alginate solution by dissolving
1 g of sodium alginate in 50 mL of distilled water at 35°C with vigorous stirring until complete
dissolution. Let the solution stand at 5°C for 30 minutes to remove air bubbles.

o Enzyme Addition: Add a defined amount of inulinase solution to the sodium alginate solution
and mix gently to ensure homogeneity. For example, 52.5 enzyme activity units (EAU) can
be added to 13 mL of the alginate solution.

o Bead Formation: Extrude the inulinase-alginate mixture dropwise into a gently stirred 0.2 M
calcium chloride solution using a syringe or pipette. The droplets will instantly form spherical
beads upon contact with the CaCl2 solution due to ion exchange.

o Curing: Allow the beads to cure in the CaCl2 solution for at least 30 minutes to ensure
complete gelation.

e Washing: Recover the immobilized enzyme beads by filtration and wash them thoroughly
with distilled water to remove excess calcium chloride and any unbound enzyme.

o Storage: Store the immobilized inulinase beads in a buffer solution (e.g., 0.1 M sodium
acetate buffer, pH 4.5) at 4°C until use.
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Protocol 2: Enzymatic Hydrolysis of Inulin for High-
Fructose Syrup Production

This protocol outlines the procedure for the hydrolysis of an inulin solution using either free or
immobilized inulinase.

Materials:

Inulin powder

Sodium acetate buffer (0.1 M, pH adjusted to the enzyme's optimum, e.g., 4.0-6.0)

Free or immobilized inulinase

Stirred tank reactor or a temperature-controlled water bath with a magnetic stirrer

pH meter

Heating plate
Procedure:

e Substrate Preparation: Prepare an inulin solution of the desired concentration (e.g., 1-5%
w/v) in 0.1 M sodium acetate buffer. Heat the solution gently while stirring to ensure complete
dissolution of the inulin. Cool the solution to the desired reaction temperature.

e Enzymatic Reaction:

o For Free Inulinase: Add a predetermined amount of free inulinase solution to the inulin
substrate.

o For Immobilized Inulinase: Add the prepared immobilized inulinase beads to the inulin
substrate.

¢ Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37-60°C) and pH
for a specific duration (e.g., 3-12 hours) with constant agitation.

¢ Reaction Termination:
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o For Free Inulinase: Terminate the reaction by heating the mixture in a boiling water bath
for 10 minutes to denature the enzyme.

o For Immobilized Inulinase: Stop the reaction by filtering to separate the immobilized
enzyme beads from the product syrup. The beads can be washed and stored for reuse.

e Product Collection: The resulting filtrate is the high-fructose syrup. It can be further
concentrated or purified as needed.

Protocol 3: Quantification of Fructose and Reducing
Sugars

The DNS (3,5-Dinitrosalicylic acid) method is a common technique to determine the
concentration of reducing sugars (like fructose and glucose) produced.

Materials:

DNS reagent

Fructose standards of known concentrations

Samples from the hydrolysis reaction

Spectrophotometer

Water bath

Test tubes

Procedure:

o Standard Curve Preparation: Prepare a series of fructose standards with concentrations
ranging from, for example, 180 to 1800 pg/mL.

» Sample Preparation: Take an aliquot of the reaction mixture (the high-fructose syrup) and
dilute it appropriately to fall within the range of the standard curve.

e DNS Reaction:
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o To 1 mL of each standard and diluted sample in a test tube, add 1 mL of DNS reagent.

o Mix well and heat the tubes in a boiling water bath for 5-15 minutes. A color change from
yellow to reddish-brown will occur.

o Cool the tubes to room temperature and add 8 mL of distilled water to each tube.

e Spectrophotometric Measurement: Measure the absorbance of the standards and samples
at 540 nm using a spectrophotometer, with a blank containing 1 mL of distilled water and 1
mL of DNS reagent.

e Concentration Determination: Plot a standard curve of absorbance versus fructose
concentration. Use the absorbance of the samples to determine their reducing sugar
concentration from the standard curve.

Visualizations
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Caption: Experimental workflow for high-fructose syrup production.
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Caption: Biochemical pathway of inulin hydrolysis by inulinase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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